Acide 6-bromo-2-naphtöïque

Vue d'ensemble

Description

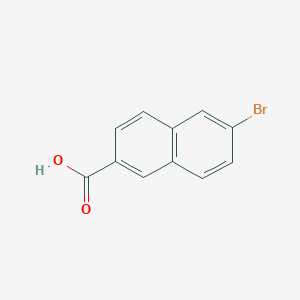

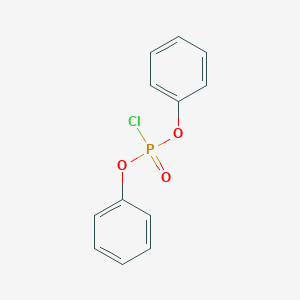

6-Bromo-2-naphthoic acid is an organic compound with the molecular formula C11H7BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and a carboxylic acid group is attached at the second position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

6-Bromo-2-naphthoic acid is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex organic molecules.

Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.

Industry: Employed in the production of dyes, pigments, and agrochemicals .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-2-naphthoic acid is the retinoic acid receptor gamma (RAR-γ) . This receptor is associated with the differentiation and proliferation of keratinocytes, which are the predominant cell type in the outermost layer of the skin .

Mode of Action

6-Bromo-2-naphthoic acid, similar to all-trans retinoic acid, binds specifically to the retinoic acid receptor gamma (RAR-γ) . It selectively binds to rar-γ associated with keratinocyte proliferation and differentiation, without binding to the cytoplasmic retinoic acid-binding protein . This selective binding is a unique feature of 6-Bromo-2-naphthoic acid .

Biochemical Pathways

Upon binding to RAR-γ, 6-Bromo-2-naphthoic acid regulates the transcription of genes involved in keratinocyte differentiation . This regulation reduces the formation of microcomedones, which are the precursors to acne lesions .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol . Its solubility in these solvents suggests that it may have good bioavailability.

Result of Action

The primary result of 6-Bromo-2-naphthoic acid’s action is the reduction of microcomedone formation . By regulating keratinocyte differentiation, it prevents the buildup of these cells that can block the hair follicle and lead to acne .

Analyse Biochimique

Biochemical Properties

It is known that this compound can be used in the synthesis of benzimidazole derivatives . These derivatives are prepared by using ortho-phenyl diamine and 6-Bromo-2-naphthoic acid .

Cellular Effects

It is known that benzimidazole derivatives, which can be synthesized from 6-Bromo-2-naphthoic acid, have been used in the development of anti-acne drugs . These drugs work by regulating the differentiation of follicular epithelial cells and reducing the formation of microcomedones .

Molecular Mechanism

It is known that benzimidazole derivatives, which can be synthesized from 6-Bromo-2-naphthoic acid, bind specifically to retinoic acid receptors that are related to the proliferation and differentiation of keratinocytes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Bromo-2-naphthoic acid involves the bromination of 2-naphthoic acid. The process typically includes the following steps:

Bromination: 2-naphthoic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the sixth position.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 6-Bromo-2-naphthoic acid.

Industrial Production Methods: An industrial method involves reacting 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid. This intermediate is then subjected to a diazotization reaction followed by treatment with copper bromide in the presence of an acid to yield 6-Bromo-2-naphthoic acid .

Types of Reactions:

Substitution Reactions: 6-Bromo-2-naphthoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl halides to form more complex molecules

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products:

Substitution Products: Various substituted naphthoic acids.

Oxidation Products: Carboxylate salts.

Reduction Products: Alcohol derivatives

Comparaison Avec Des Composés Similaires

- 6-Hydroxy-2-naphthoic acid

- 6-Amino-2-naphthoic acid

- 1-Bromo-2-naphthoic acid

- 6-Methoxy-2-naphthoic acid

Comparison:

- 6-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a bromine atom, making it more reactive in certain substitution reactions.

- 6-Amino-2-naphthoic acid: Features an amino group, which can engage in different types of chemical reactions compared to the bromine atom.

- 1-Bromo-2-naphthoic acid: The bromine atom is positioned differently, affecting its reactivity and the types of reactions it can undergo.

- 6-Methoxy-2-naphthoic acid: The methoxy group provides different electronic properties, influencing its chemical behavior .

6-Bromo-2-naphthoic acid stands out due to its unique combination of a bromine atom and a carboxylic acid group, making it a versatile intermediate in various chemical syntheses.

Propriétés

IUPAC Name |

6-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMCAVBMOTZUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404154 | |

| Record name | 6-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5773-80-8 | |

| Record name | 6-Bromo-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5773-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 6-bromo-2-naphthoic acid in chemical synthesis?

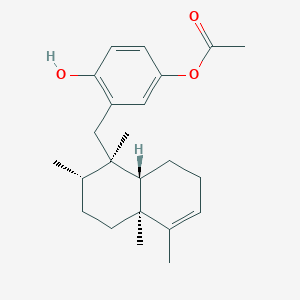

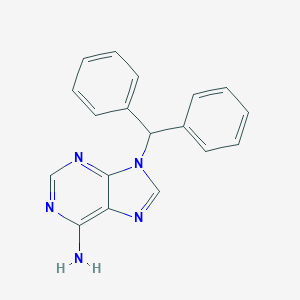

A: 6-Bromo-2-naphthoic acid serves as a crucial building block in synthesizing various organic compounds, notably pharmaceuticals and agricultural chemicals. [] Its structure allows for further modifications, making it a versatile starting material for creating complex molecules. For instance, it's a key intermediate in synthesizing Adapalene, a medication used in the treatment of acne. [, ]

Q2: Can you elaborate on the synthesis of Adapalene from 6-bromo-2-naphthoic acid?

A: Certainly. Adapalene synthesis involves a multi-step process. 6-Bromo-2-naphthoic acid is first converted to its methyl ester. This ester then undergoes a condensation reaction with 2-(1-adamantyl)-4-bromoanisole. The resulting product is then subjected to saponification, yielding Adapalene. [, , ]

Q3: Beyond Adapalene, are there other applications for 6-bromo-2-naphthoic acid derivatives?

A: Research has explored incorporating 6-bromo-2-naphthoic acid into benzimidazole derivatives. These derivatives, synthesized via Sonogashira coupling, showed promising anthelmintic activity against Indian earthworms (Pheretima posthuma). [] This finding suggests potential applications in developing new antiparasitic drugs.

Q4: What are the common methods for synthesizing 6-bromo-2-naphthoic acid itself?

A: A recently developed method involves a three-step process starting from 6-hydroxy-2-naphthoic acid. First, 6-hydroxy-2-naphthoic acid reacts with ammonia in the presence of sulfite or bisulfite to produce 6-amino-2-naphthoic acid. This compound then undergoes diazotization followed by a reaction with copper bromide in an acidic environment, ultimately yielding 6-bromo-2-naphthoic acid. This method boasts high yield and purity at a reduced cost. []

Q5: Has there been any computational research on 6-bromo-2-naphthoic acid?

A: Yes, Density Functional Theory (DFT) calculations have been employed to elucidate the structures and vibrational frequencies of both 2-naphthoic acid and 6-bromo-2-naphthoic acid. [] These studies provide valuable insights into the molecular properties and behavior of these compounds. Further research explored the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. []

Q6: Are there any studies focusing on the crystal structure of compounds related to 6-bromo-2-naphthoic acid?

A: Research has investigated a naphthalene family crystal, Decyl 6-(decyloxy)naphthalene-2-carboxylate (D6DN2C), which shares structural similarities with 6-bromo-2-naphthoic acid. [] This research explored its potential for fluorescence and third-order nonlinear optical applications. While not directly focused on 6-bromo-2-naphthoic acid, such studies on structurally related compounds can offer valuable insights into its potential applications in material science and optics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-Carboxy-6-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B44721.png)